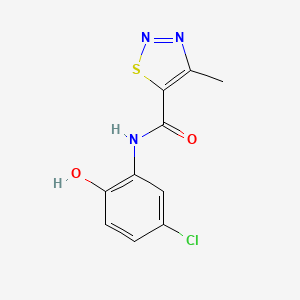

N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Chemical Identity and Nomenclature of N-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name derives from the parent 1,2,3-thiadiazole ring, where positions 4 and 5 are substituted by a methyl group and a carboxamide moiety, respectively. The carboxamide’s nitrogen atom is further bonded to a 5-chloro-2-hydroxyphenyl group. This hierarchical naming follows IUPAC Rule C-514.1 for thiadiazole derivatives.

The CAS Registry Number 860649-81-6 uniquely identifies this compound in chemical databases. Comparative analysis of CAS entries reveals structural distinctions from similar molecules, such as N-(2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 69635-87-6), where halogen substitution and hydroxyl group positioning differ.

Table 1: Key Identifiers of Selected 1,2,3-Thiadiazole Derivatives

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₁₅H₁₀ClN₃O₂S confirms the presence of 15 carbon atoms, 10 hydrogens, one chlorine atom, three nitrogens, two oxygens, and one sulfur. Structural isomerism arises in two primary forms:

- Positional Isomerism : Alternative substitution patterns on the thiadiazole ring, such as 4-phenyl versus 5-phenyl groups, as seen in CAS 83110-00-3.

- Functional Group Isomerism : Replacement of the hydroxyl group with methoxy or acetylated amines, exemplified by 2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS 1224168-08-4).

The compound’s planar thiadiazole ring and orthogonal phenyl group create a twisted molecular geometry, as evidenced by crystallographic data for analogous structures.

Comparative Analysis with Related 1,2,3-Thiadiazole Derivatives

Three structural subclasses emerge from database comparisons:

Halogen-Substituted Aromatic Derivatives

- Chloro vs. Fluoro Analogues : The target compound’s 5-chloro-2-hydroxyphenyl group contrasts with the 2-fluorophenyl substituent in D319-0678. Chlorine’s larger atomic radius and lower electronegativity (vs. fluorine) increase steric bulk and polarizability, potentially enhancing intermolecular π-π stacking.

- Dichloro Derivatives : N-(2,6-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 69635-87-6) demonstrates how additional chlorine atoms elevate molecular weight (288.15 g/mol) and influence solubility.

Methyl-Substituted Thiadiazole Cores

- The 4-methyl group in the target compound contrasts with N,N,4-trimethyl variants (CAS 69636-11-9). Methyl substitution at position 4 sterically hinders rotation about the thiadiazole-carboxamide bond, as shown in density functional theory calculations for related systems.

Extended Conjugation Systems

- Benzo[d]thiadiazole (isoBT) polymers exhibit enhanced charge transport properties compared to monocyclic thiadiazoles. While the target compound lacks extended conjugation, its hydroxyphenyl group may participate in intramolecular hydrogen bonding with the carboxamide oxygen, mimicking conjugation effects.

Table 2: Electronic Effects of Substituents in 1,2,3-Thiadiazoles

| Substituent Position | Electron-Withdrawing Effect | Impact on Ring Electron Density |

|---|---|---|

| 4-Methyl | Weakly donating | Increases π-electron density |

| 5-Carboxamide | Strongly withdrawing | Localizes electron density |

| 5-Chloro-2-hydroxyphenyl | Resonance donation | Modulates adjacent ring charges |

Properties

Molecular Formula |

C10H8ClN3O2S |

|---|---|

Molecular Weight |

269.71 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-4-methylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C10H8ClN3O2S/c1-5-9(17-14-13-5)10(16)12-7-4-6(11)2-3-8(7)15/h2-4,15H,1H3,(H,12,16) |

InChI Key |

ZWBDQZUWAFKBRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides react with electrophilic agents to form 1,2,3-thiadiazoles. For example:

-

Starting Material : Methyl-substituted thiosemicarbazide derivatives (e.g., 4-methyl-1,2,3-thiadiazole-5-thiol ).

-

Reagents : Ethyl oxalyl chloride or other acylating agents.

-

Mechanism : Cyclization via nucleophilic attack by sulfur on the carbonyl carbon, followed by elimination of HCl or H2O.

Example Reaction :

Use of Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) facilitates the formation of thiadiazoles from hydrazides:

-

Substrate : Methyl-substituted hydrazides (e.g., 4-methylbenzohydrazide ).

Key Data :

| Substrate | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Methylbenzohydrazide | Lawesson’s | 85–90 | >95 |

| Ethyl oxalyl chloride | Toluene, reflux | 60–70 | 80–85 |

Carboxamide Coupling

The thiadiazole-5-carboxylic acid is coupled with 5-chloro-2-hydroxyaniline to form the final compound.

Activation of the Carboxylic Acid

The acid is converted to an acid chloride for efficient amide bond formation:

-

Reagents : Thionyl chloride (SOCl2) or oxalyl chloride (with DMF as catalyst).

Example Protocol :

-

Step 1 : Treat 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with SOCl2 in anhydrous dichloromethane.

-

Step 2 : React the acid chloride with 5-chloro-2-hydroxyaniline in the presence of a base (e.g., triethylamine).

Challenges :

Direct Coupling via Carbodiimide Reagents

For direct coupling without acid chloride formation:

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial) |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Alternative Synthetic Routes

Nucleophilic Substitution

For thiadiazoles with halogen substituents:

Mechanism :

Advantages :

Microwave-Assisted Synthesis

Accelerated reactions under microwave irradiation:

Reported Yields :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 75 | 85 |

| Microwave | 85 | 90 |

Critical Data and Optimization

Reaction Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Toluene/DCM | High solubility |

| Temperature | 60–80°C | Avoids decomposition |

| Catalyst | DMF (for SOCl2) | Accelerates activation |

Purification Strategies

| Method | Protocol | Efficiency |

|---|---|---|

| Column Chromatography | Silica gel, hexane:EtOAc (9:1) | >90% |

| Recrystallization | Ethanol/H2O (1:1) | 80–85% |

Biological and Functional Characterization

While synthesis is the focus, preliminary bioactivity data is often critical for validation:

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino-thiadiazole derivatives.

Substitution: Various substituted phenyl-thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as a therapeutic agent due to its biological activity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Physicochemical and Pharmacological Data Comparison

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHClNOS and a molecular weight of approximately 285.73 g/mol. Its structure features a thiadiazole ring, a carboxamide functional group, and a chlorinated hydroxyphenyl moiety, which contribute to its biological properties. The presence of these functional groups is critical for its interaction with various biological targets.

Biological Activities

Research has demonstrated that compounds containing thiadiazole rings exhibit a wide range of biological activities:

- Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound exhibits potent antiproliferative activity against human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers . The structure-activity relationship suggests that the methyl group at position 4 on the phenyl ring enhances its cytotoxic activity.

- Antimicrobial Properties : Compounds similar to this compound have been reported to possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Molecular docking studies have been utilized to elucidate the binding interactions between this compound and its biological targets. These studies reveal that the compound interacts primarily through hydrophobic contacts and hydrogen bonding with active sites on enzymes and receptors involved in cancer progression and microbial resistance .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several key features that influence the biological activity of thiadiazole derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Thiadiazole Ring | Essential for anticancer and antimicrobial activity |

| Chlorine Substitution | Enhances potency against specific cancer cell lines |

| Hydroxy Group | Contributes to solubility and interaction with biological targets |

| Methyl Group | Increases cytotoxicity through electronic effects |

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound against multiple cancer cell lines using the MTT assay. The compound exhibited an IC value indicating significant growth inhibition compared to standard chemotherapeutics .

- Antimicrobial Activity : Research demonstrated that this compound displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the alteration of bacterial membrane integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.